Welcome to the BenchChem Online Store!
molecular formula C11H11NO B8489256 5-Cyano-2,3-dihydro-3,3-dimethylbenzofuran

5-Cyano-2,3-dihydro-3,3-dimethylbenzofuran

Cat. No. B8489256
M. Wt: 173.21 g/mol
InChI Key: CKSJFALMIVSIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04263037

Procedure details

The product of stage (c) was boiled under reflux in benzene (5 ml) with thionyl chloride for 6 hours. Washing with water, drying over magnesium sulphate and running down gave, after recrystallisation from petroleum ether (bp 60°-80° C.), 0.6 g of title product, mp 70°-72° C.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]2[CH:7]=[C:8]([C:11]([NH2:13])=O)[CH:9]=[CH:10][C:5]=2[O:4][CH2:3]1.S(Cl)(Cl)=O>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:14])[C:6]2[CH:7]=[C:8]([C:11]#[N:13])[CH:9]=[CH:10][C:5]=2[O:4][CH2:3]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC2=C1C=C(C=C2)C(=O)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
running down gave
CUSTOM
Type
CUSTOM
Details
after recrystallisation from petroleum ether (bp 60°-80° C.), 0.6 g of title product, mp 70°-72° C.

Outcomes

Product
Name
Type
Smiles
CC1(COC2=C1C=C(C=C2)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.